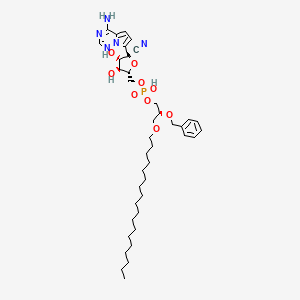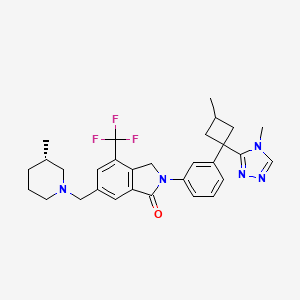![molecular formula C20H24N4O2 B10856523 4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B10856523.png)
4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 4g, identified by the PubMed ID 30893553, is a synthetic organic compound that functions as a Bruton tyrosine kinase inhibitor. It was discovered during the same structure-activity relationship campaign as branebrutinib . Bruton tyrosine kinase is a crucial enzyme in the signaling pathways of B cells, making inhibitors of this enzyme valuable in the treatment of various B cell-related diseases.
Preparation Methods
The synthesis of compound 4g involves several steps, starting with the preparation of the core indole structure. The synthetic route includes the following key steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functionalization: The indole core is then functionalized with various substituents, including the attachment of a piperidine ring and a but-2-ynoylamino group.
Final Assembly: The final compound is assembled by coupling the functionalized indole core with the appropriate carboxamide group under specific reaction conditions.
Industrial production methods for compound 4g would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Compound 4g undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and indole rings, to form various analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 4g has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its effects on B cell signaling pathways.
Biology: Employed in biological studies to understand the role of Bruton tyrosine kinase in immune cell function and its potential as a therapeutic target.
Medicine: Investigated for its potential therapeutic applications in treating B cell-related diseases, such as certain types of leukemia and lymphoma.
Industry: Utilized in the development of new pharmaceuticals targeting Bruton tyrosine kinase.
Mechanism of Action
Compound 4g exerts its effects by inhibiting Bruton tyrosine kinase. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that are essential for B cell survival and proliferation. The molecular targets and pathways involved include the B cell receptor signaling pathway and downstream effectors such as phospholipase C gamma 2 and nuclear factor kappa B .
Comparison with Similar Compounds
Compound 4g is unique in its high potency and selectivity as a Bruton tyrosine kinase inhibitor. Similar compounds include:
Branebrutinib: Another Bruton tyrosine kinase inhibitor discovered in the same structure-activity relationship campaign.
Ibrutinib: A well-known Bruton tyrosine kinase inhibitor used clinically for the treatment of B cell malignancies.
Acalabrutinib: Another clinically used Bruton tyrosine kinase inhibitor with a different chemical structure but similar mechanism of action.
Compared to these compounds, compound 4g offers distinct advantages in terms of its rapid in vivo inactivation of Bruton tyrosine kinase and its potential for reduced off-target effects .
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-2,3-dimethyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-4-6-17(25)23-14-7-5-10-24(11-14)16-9-8-15(20(21)26)19-18(16)12(2)13(3)22-19/h8-9,14,22H,5,7,10-11H2,1-3H3,(H2,21,26)(H,23,25)/t14-/m0/s1 |
InChI Key |
FINWLFMFLDVOFY-AWEZNQCLSA-N |
Isomeric SMILES |
CC#CC(=O)N[C@H]1CCCN(C1)C2=C3C(=C(NC3=C(C=C2)C(=O)N)C)C |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=C3C(=C(NC3=C(C=C2)C(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
![(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate](/img/structure/B10856454.png)

![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
![2-(5-chloro-2,4-dimethoxyphenyl)-7-(4-dimethoxyphosphorylpiperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B10856485.png)

![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
![3-((1S,5R,9R)-9-(2-Hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856516.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)
![3-((1R,5S,9S)-2-Phenethyl-9-((Z)-prop-1-en-1-yl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856526.png)
